Ethenesulfonic acid,2-(2,4,6-trimethylphenyl)-
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Overview
Description
Ethenesulfonic acid, 2-(2,4,6-trimethylphenyl)- is an organic compound belonging to the class of organosulfonic acids These compounds are characterized by the presence of a sulfonic acid group attached to an ethene moiety, with a 2,4,6-trimethylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethenesulfonic acid, 2-(2,4,6-trimethylphenyl)- typically involves the reaction of 2,4,6-trimethylphenyl derivatives with sulfonating agents. One common method involves the use of acetylacetone and 2,4,6-trimethylaniline in the presence of p-toluenesulfonic acid as a catalyst. The reaction is carried out in toluene at elevated temperatures, followed by purification steps such as recrystallization from methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process typically includes steps such as sulfonation, extraction, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Ethenesulfonic acid, 2-(2,4,6-trimethylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate.
Substitution: The ethene moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfonate or sulfinate derivatives.
Substitution: Various substituted ethenesulfonic acid derivatives.
Scientific Research Applications
Ethenesulfonic acid, 2-(2,4,6-trimethylphenyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethenesulfonic acid, 2-(2,4,6-trimethylphenyl)- involves its interaction with molecular targets through its sulfonic acid group. This group can form strong hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The ethene moiety allows for further chemical modifications, enhancing its versatility in different applications.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethylphenylboronic acid: Similar in structure but contains a boronic acid group instead of a sulfonic acid group.
2,4,6-Trimethylphenyl isocyanate: Contains an isocyanate group, leading to different reactivity and applications.
Uniqueness
Ethenesulfonic acid, 2-(2,4,6-trimethylphenyl)- is unique due to its combination of the sulfonic acid group and the 2,4,6-trimethylphenyl substituent. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C11H14O3S |
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Molecular Weight |
226.29 g/mol |
IUPAC Name |
(E)-2-(2,4,6-trimethylphenyl)ethenesulfonic acid |
InChI |
InChI=1S/C11H14O3S/c1-8-6-9(2)11(10(3)7-8)4-5-15(12,13)14/h4-7H,1-3H3,(H,12,13,14)/b5-4+ |
InChI Key |
NGHWBBONFBLYNE-SNAWJCMRSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)/C=C/S(=O)(=O)O)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C=CS(=O)(=O)O)C |
Origin of Product |
United States |
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